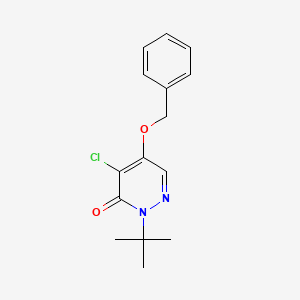

5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a benzyloxy group, a tert-butyl group, and a chlorine atom attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the benzyloxy and tert-butyl groups. The chlorination step is usually performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The pyridazinone core can be reduced to form dihydropyridazine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or primary amines under mild conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, dihydropyridazine derivatives, and various substituted pyridazinones.

Scientific Research Applications

5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

5-(Benzyloxy)-2-(tert-butyl)-4-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of chlorine.

5-(Benzyloxy)-2-(tert-butyl)-4-fluoropyridazin-3(2H)-one: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and potential applications. The combination of the benzyloxy and tert-butyl groups also contributes to its distinct chemical properties.

Biological Activity

5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one is a synthetic compound belonging to the pyridazine family, characterized by its heterocyclic structure featuring a benzyloxy group, a tert-butyl group, and a chlorine atom. This unique combination of functional groups has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C15H17ClN2O2 with a molecular weight of approximately 292.76 g/mol. The compound's structural features contribute to its reactivity and potential applications in various fields.

| Property | Value |

|---|---|

| CAS Number | 88094-30-8 |

| Molecular Formula | C15H17ClN2O2 |

| Molecular Weight | 292.76 g/mol |

| IUPAC Name | 2-tert-butyl-4-chloro-5-phenylmethoxypyridazin-3-one |

| InChI Key | IZJRZURBMVAUNT-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the pyridazinone core, followed by the introduction of the benzyloxy and tert-butyl groups. Chlorination is often performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield, promoting sustainable production methods .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The presence of the chlorine atom is believed to enhance its reactivity and interaction with microbial targets .

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promising results. It has been observed to inhibit cancer cell proliferation in specific cancer lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The exact pathways remain under investigation, but initial findings support its role as a lead compound for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets, potentially involving enzyme inhibition or receptor binding . Further research is needed to clarify these interactions and their implications for therapeutic use.

Case Studies

- Antibacterial Efficacy : A study conducted on various derivatives of pyridazine compounds reported that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming several known antibiotics in certain assays .

- Cancer Cell Line Studies : In vitro tests on human cancer cell lines indicated that this compound inhibited cell growth by inducing apoptosis at concentrations lower than those required for cytotoxicity in normal cells. This selectivity highlights its potential as a therapeutic agent with reduced side effects .

Properties

CAS No. |

88094-30-8 |

|---|---|

Molecular Formula |

C15H17ClN2O2 |

Molecular Weight |

292.76 g/mol |

IUPAC Name |

2-tert-butyl-4-chloro-5-phenylmethoxypyridazin-3-one |

InChI |

InChI=1S/C15H17ClN2O2/c1-15(2,3)18-14(19)13(16)12(9-17-18)20-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |

InChI Key |

IZJRZURBMVAUNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.